3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea
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Overview
Description
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropylpyridine Intermediate: This step involves the cyclization of a suitable precursor to form the cyclopropylpyridine ring.
Attachment of the Methyl Group:
Formation of the Oxan-4-yl Urea Group: This step involves the reaction of the intermediate with oxan-4-yl isocyanate to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea: This compound shares a similar core structure but has different substituents, leading to distinct properties and applications.
2-Chloro-5-(methylaminomethyl)pyridine: Another related compound with a similar pyridine ring structure.
Uniqueness
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for diverse applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(18-13-5-7-20-8-6-13)17-10-11-1-4-14(16-9-11)12-2-3-12/h1,4,9,12-13H,2-3,5-8,10H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKVMWDBDAZHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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